molecular formula C14H20N2O4 B11590570 2-[(Isopropoxycarbonyl)amino]ethyl 4-methylphenylcarbamate

2-[(Isopropoxycarbonyl)amino]ethyl 4-methylphenylcarbamate

Cat. No.: B11590570
M. Wt: 280.32 g/mol
InChI Key: CLDPRBQOJOXLQJ-UHFFFAOYSA-N
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Description

PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE is a synthetic organic compound with a complex structure It is characterized by the presence of a carbamate group, an isopropyl group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE typically involves multiple steps. One common method includes the reaction of isopropyl chloroformate with 2-(4-methylphenylcarbamoyloxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • PROPAN-2-YL N-(4-METHYLPHENYL)CARBAMATE
  • ETHYL N-(4-METHYLPHENYL)CARBAMATE
  • METHYL N-(4-METHYLPHENYL)CARBAMATE

Uniqueness

PROPAN-2-YL N-(2-{[(4-METHYLPHENYL)CARBAMOYL]OXY}ETHYL)CARBAMATE is unique due to the presence of both an isopropyl group and a 2-(4-methylphenylcarbamoyloxy)ethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

2-(propan-2-yloxycarbonylamino)ethyl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C14H20N2O4/c1-10(2)20-13(17)15-8-9-19-14(18)16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

CLDPRBQOJOXLQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCCNC(=O)OC(C)C

solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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